molecular formula C12H14F5NS B11757155 Benzyl-(3-pentafluoroethylsulfanylpropyl)-amine

Benzyl-(3-pentafluoroethylsulfanylpropyl)-amine

Cat. No.: B11757155
M. Wt: 299.31 g/mol
InChI Key: NMXIUSLANYZQSO-UHFFFAOYSA-N
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Description

Benzyl-(3-pentafluoroethylsulfanylpropyl)-amine is an organic compound that features a benzyl group attached to a propyl chain, which is further substituted with a pentafluoroethylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl-(3-pentafluoroethylsulfanylpropyl)-amine typically involves the following steps:

    Starting Materials: Benzyl chloride, 3-mercaptopropylamine, and pentafluoroethyl iodide.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as sodium hydride is used to deprotonate the thiol group in 3-mercaptopropylamine, which then reacts with pentafluoroethyl iodide to form the pentafluoroethylsulfanylpropyl intermediate. This intermediate is then reacted with benzyl chloride to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl-(3-pentafluoroethylsulfanylpropyl)-amine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amine group can be reduced to form secondary or tertiary amines.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as hydroxide ions or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Benzyl-(3-pentafluoroethylsulfanylpropyl)-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl-(3-pentafluoroethylsulfanylpropyl)-amine involves its interaction with various molecular targets. The pentafluoroethylsulfanyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The amine group can form hydrogen bonds with biological targets, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl-(3-trifluoromethylsulfanylpropyl)-amine
  • Benzyl-(3-difluoromethylsulfanylpropyl)-amine
  • Benzyl-(3-fluoromethylsulfanylpropyl)-amine

Uniqueness

Benzyl-(3-pentafluoroethylsulfanylpropyl)-amine is unique due to the presence of the pentafluoroethylsulfanyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in its applications compared to similar compounds with fewer fluorine atoms.

Properties

Molecular Formula

C12H14F5NS

Molecular Weight

299.31 g/mol

IUPAC Name

N-benzyl-3-(1,1,2,2,2-pentafluoroethylsulfanyl)propan-1-amine

InChI

InChI=1S/C12H14F5NS/c13-11(14,15)12(16,17)19-8-4-7-18-9-10-5-2-1-3-6-10/h1-3,5-6,18H,4,7-9H2

InChI Key

NMXIUSLANYZQSO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNCCCSC(C(F)(F)F)(F)F

Origin of Product

United States

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